Dimethyl (2R)-2-fluorobutanedioate
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Overview
Description
Dimethyl (2R)-2-fluorosuccinate is an organic compound that belongs to the class of fluorinated esters. It is characterized by the presence of a fluorine atom attached to the second carbon of the succinate backbone. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (2R)-2-fluorosuccinate can be synthesized through several methods. One common approach involves the fluorination of dimethyl succinate. This can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of dimethyl (2R)-2-fluorosuccinate may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Dimethyl (2R)-2-fluorosuccinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form dimethyl (2R)-2-hydroxysuccinate using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used in anhydrous ether solvents.
Major Products:
Nucleophilic Substitution: Various substituted succinates depending on the nucleophile used.
Hydrolysis: Succinic acid and its derivatives.
Reduction: Dimethyl (2R)-2-hydroxysuccinate.
Scientific Research Applications
Dimethyl (2R)-2-fluorosuccinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a probe in biochemical assays due to its fluorine atom, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and metabolic stability.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl (2R)-2-fluorosuccinate involves its interaction with various molecular targets. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with enzymes and receptors. In biochemical assays, the compound can act as a substrate or inhibitor, depending on the specific target and reaction conditions.
Comparison with Similar Compounds
Dimethyl succinate: Lacks the fluorine atom, resulting in different reactivity and applications.
Dimethyl (2R)-2-chlorosuccinate: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and biological activity.
Dimethyl (2R)-2-bromosuccinate: Similar to the chlorinated derivative but with a bromine atom, which further alters its properties.
Uniqueness: Dimethyl (2R)-2-fluorosuccinate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable tool in various fields of research and industry.
Biological Activity
Dimethyl (2R)-2-fluorobutanedioate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative of butanedioic acid with a fluorine substituent at the second carbon. Its molecular formula is C6H10O4F, and it possesses unique chemical properties that influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C₆H₁₀O₄F |
Molecular Weight | 162.14 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Pharmacological Effects
Research indicates that this compound exhibits significant neuromuscular blocking activity. This property is particularly relevant in surgical settings where muscle relaxation is required. The compound acts as a non-depolarizing neuromuscular blocker, which is advantageous over traditional agents due to its rapid onset and shorter duration of action.
The mechanism by which this compound exerts its effects involves competitive inhibition at the neuromuscular junction. It binds to nicotinic acetylcholine receptors, preventing acetylcholine from eliciting muscle contraction. This results in effective muscle paralysis during surgical procedures.
Case Studies
-
Study on Rhesus Monkeys :
A study conducted on Rhesus monkeys demonstrated that a related compound exhibited an effective neuromuscular blocking potency with an effective dose (ED) of 0.063 mg/kg and a duration of action lasting approximately 5.6 minutes. This suggests that this compound may have similar or enhanced efficacy in clinical applications . -
Comparative Analysis :
In a comparative analysis with other neuromuscular blockers, this compound showed reduced histamine release, which is critical in minimizing adverse cardiovascular effects during anesthesia .
Safety Profile
The safety profile of this compound is promising, with studies indicating minimal side effects when administered within therapeutic ranges. The recommended dosage for intravenous administration ranges from 0.01 to 5.0 mg/kg, with a preferred range of 0.02 to 0.5 mg/kg for effective neuromuscular blockade .
Properties
CAS No. |
76003-45-7 |
---|---|
Molecular Formula |
C6H9FO4 |
Molecular Weight |
164.13 g/mol |
IUPAC Name |
dimethyl (2R)-2-fluorobutanedioate |
InChI |
InChI=1S/C6H9FO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m1/s1 |
InChI Key |
PXKPHERWNIYQNN-SCSAIBSYSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C(=O)OC)F |
Canonical SMILES |
COC(=O)CC(C(=O)OC)F |
Origin of Product |
United States |
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